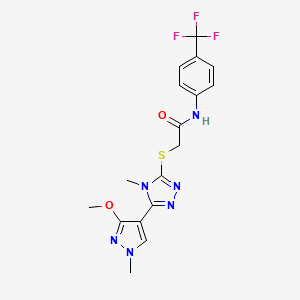![molecular formula C15H13BrN2O3 B2676927 [2-(2-Methylanilino)-2-oxoethyl] 5-bromopyridine-3-carboxylate CAS No. 387378-29-2](/img/structure/B2676927.png)
[2-(2-Methylanilino)-2-oxoethyl] 5-bromopyridine-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of similar compounds involves bromination reactions. For instance, the synthesis of 5-bromomethylpyridine-2,3-dicarboxylic acid methyl ester (CMPE) involves a bromination reaction with 5-methylpyridine-2,3-dicarboxylic acid dimethyl ester (MPE) as the raw material, N-bromosuccinimide (NBS) as the brominating reagent, and azobisisobutyronitrile (AIBN) as an initiator .Molecular Structure Analysis
The molecular structure analysis of similar compounds is often carried out using methods like Density Functional Theory (DFT) and Hartree-Fock (HF). These methods help in optimizing the molecular structures of the compounds .Chemical Reactions Analysis
The bromination reaction of MPE is a key step in the synthesis of imidazolinones . NBS is used as a brominating reagent for bromination of the methyl group on the pyridine ring . The selectivity of the bromination reaction is currently only about 50% .Scientific Research Applications
Electrocatalytic Carboxylation
The electrocatalytic carboxylation of 2-amino-5-bromopyridine with CO2 in an ionic liquid presents a novel method for synthesizing carboxylated pyridines under mild conditions. This process avoids the use of volatile and toxic solvents and catalysts, offering a more sustainable approach to chemical synthesis. The methodology could be applied or adapted for the synthesis of compounds similar to "[2-(2-Methylanilino)-2-oxoethyl] 5-bromopyridine-3-carboxylate" (Feng et al., 2010).
Synthesis of Ligands
Research on the synthesis of mono-, bis-, and tris-tridentate ligands based on 5'-substituted-2,2'-bipyridine-6-carboxylic acid, starting from 5'-methyl-6-bromo-2,2'-bipyridine, provides a framework for designing and synthesizing complex ligands that could be useful in catalysis, molecular recognition, or as part of supramolecular assemblies. These methodologies could potentially be extended or modified for the synthesis of related compounds (Charbonnière, Weibel, & Ziessel, 2001).
Medicinal Chemistry Applications
While excluding information related to drug use, dosage, and side effects as requested, it's worth noting that compounds structurally related to "[2-(2-Methylanilino)-2-oxoethyl] 5-bromopyridine-3-carboxylate" have been explored for their potential in medicinal chemistry. For instance, the synthesis and evaluation of compounds for their antibacterial and antifungal activity demonstrate the relevance of bromopyridine derivatives in drug discovery (Lebedyeva et al., 2012). These studies could guide future research into the therapeutic applications of similar compounds.
Material Science and Photocatalysis
Research into photochromic ruthenium DMSO complexes featuring pyridinecarboxylate ligands reveals the potential for energy conversion and photocatalytic applications. These studies highlight the utility of pyridine derivatives in developing materials with novel optical and electronic properties, which could be relevant for designing new photocatalysts or materials for solar energy conversion (Rachford, Petersen, & Rack, 2006).
Future Directions
properties
IUPAC Name |
[2-(2-methylanilino)-2-oxoethyl] 5-bromopyridine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrN2O3/c1-10-4-2-3-5-13(10)18-14(19)9-21-15(20)11-6-12(16)8-17-7-11/h2-8H,9H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URKDCWISRVRAON-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)COC(=O)C2=CC(=CN=C2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(2-Methylphenyl)amino]-2-oxoethyl 5-bromopyridine-3-carboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-methyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide](/img/structure/B2676848.png)


![1-[1-(9H-Fluoren-9-ylmethoxycarbonyl)piperidin-3-yl]-4-methylpyrazole-3-carboxylic acid](/img/structure/B2676852.png)

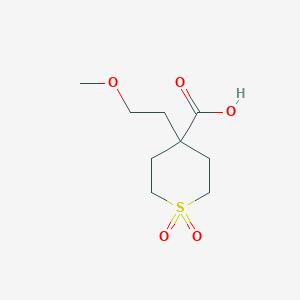
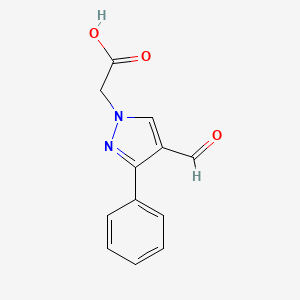
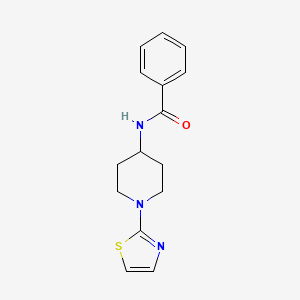
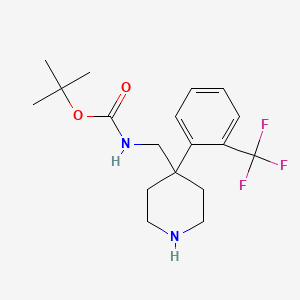
![Ethyl 4-[(2,4-difluorophenyl)carbamoyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate](/img/structure/B2676863.png)
![Methyl 4-hydroxy-6-oxo-1-phenyl-5-{2-[3-(trifluoromethyl)phenyl]diazenyl}-1,6-dihydro-3-pyridazinecarboxylate](/img/structure/B2676864.png)
